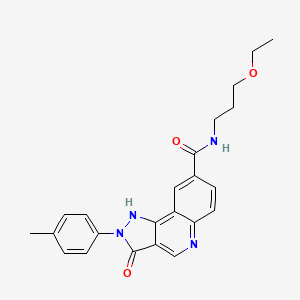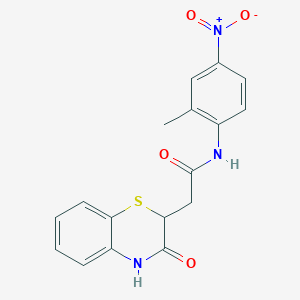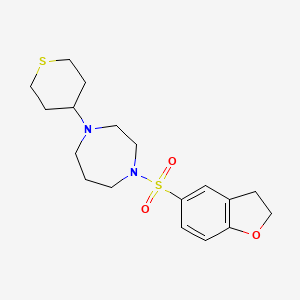![molecular formula C22H24ClN3O B2437176 4-[1-(Phényléthyl)benzimidazol-2-yl]-1-prop-2-énylpyrrolidin-2-one, chlorure CAS No. 1049752-55-7](/img/structure/B2437176.png)
4-[1-(Phényléthyl)benzimidazol-2-yl]-1-prop-2-énylpyrrolidin-2-one, chlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or activation of the target’s function . The specific interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected . The specific pathways would depend on the target and the specific biological activity.
Pharmacokinetics
Benzimidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their absorption and distribution. The metabolism and excretion would depend on the specific derivative and its interactions with metabolic enzymes and transporters.
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, the effects could be varied and could include changes in cellular signaling, gene expression, enzymatic activity, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite, which facilitates the formation of the benzimidazole ring . The resulting benzimidazole derivative is then reacted with 1-phenylethylamine and prop-2-enylpyrrolidin-2-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to hydroquinones.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulfite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups, and alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
4-(1H-Benzimidazol-2-yl)aniline: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: These compounds have been studied for their anticancer properties and are structurally related to benzimidazole derivatives.
Uniqueness
4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Propriétés
IUPAC Name |
4-[1-(1-phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClH/c1-3-13-24-15-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)16(2)17-9-5-4-6-10-17;/h3-12,16,18H,1,13-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRXKEOHCFKBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)


![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)
![2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2437102.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)







